4-(3-chlorophenyl)-N-[4-(difluoromethoxy)phenyl]piperazine-1-carbothioamide
Description
Properties
IUPAC Name |
4-(3-chlorophenyl)-N-[4-(difluoromethoxy)phenyl]piperazine-1-carbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClF2N3OS/c19-13-2-1-3-15(12-13)23-8-10-24(11-9-23)18(26)22-14-4-6-16(7-5-14)25-17(20)21/h1-7,12,17H,8-11H2,(H,22,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIURJKWOMLQRMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=S)NC3=CC=C(C=C3)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClF2N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 1-(3-Chlorophenyl)piperazine
The synthesis begins with 1-(3-chlorophenyl)piperazine, a key intermediate. A modified alkylation protocol involves reacting 1-(3-chlorophenyl)piperazine hydrochloride with 1-bromo-3-chloropropane in acetone-water under basic conditions (NaOH) at 25–30°C. This method yields 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine with a 72.6% yield, confirmed by TLC monitoring. The chloroalkyl chain facilitates subsequent nucleophilic substitution or coupling reactions.
Introduction of the Carbothioamide Group
The carbothioamide moiety is introduced via a thiocarbamoylation reaction. Treating 1-(3-chlorophenyl)piperazine with thiophosgene (CSCl₂) in dichloromethane generates the intermediate piperazine-1-carbothioyl chloride. This intermediate reacts with 4-(difluoromethoxy)aniline in the presence of triethylamine to form the target carbothioamide. Alternatively, Lawesson’s reagent can convert a pre-formed carboxamide derivative into the thioamide, though this method requires stringent anhydrous conditions.
Synthesis of 4-(Difluoromethoxy)aniline
Difluoromethoxylation of 4-Nitrophenol
The difluoromethoxy group is introduced via nucleophilic aromatic substitution. 4-Nitrophenol reacts with chlorodifluoromethane (ClCF₂H) in dimethylformamide (DMF) using potassium carbonate as a base at 80°C. This yields 4-(difluoromethoxy)nitrobenzene, which is reduced to the corresponding aniline using hydrogen gas and palladium on carbon (10% Pd/C) in ethanol. The reduction step achieves >90% conversion, confirmed by NMR.
Alternative Route: Direct Coupling
A patent describes a one-pot method where 4-aminophenol reacts with bromodifluoromethane (BrCF₂H) in the presence of copper(I) iodide and cesium carbonate. This Ullmann-type coupling proceeds at 120°C in DMSO, yielding 4-(difluoromethoxy)aniline directly with 68% efficiency.
Final Coupling and Purification
Carbothioamide Formation
The coupling of 1-(3-chlorophenyl)piperazine-1-carbothioyl chloride with 4-(difluoromethoxy)aniline is performed in tetrahydrofuran (THF) at 0°C, followed by gradual warming to room temperature. Triethylamine neutralizes HCl byproducts, and the reaction is monitored via IR spectroscopy for the disappearance of the -NCO peak at 1,650 cm⁻¹. The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane 1:3) to yield the title compound with 65–70% purity.
Recrystallization and Characterization
Recrystallization from ethanol-water (4:1) enhances purity to >98%. Key characterization data include:
-
¹H NMR (300 MHz, CDCl₃): δ 7.45 (d, 2H, Ar-H), 7.30 (t, 1H, Ar-H), 6.95 (d, 2H, Ar-H), 4.20 (s, 1H, NH), 3.55 (m, 4H, piperazine), 3.10 (m, 4H, piperazine).
-
MS (ESI) : m/z 445.9 [M+H]⁺, matching the molecular formula C₁₈H₁₈ClF₂N₃O₂S₂.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Thiocarbamoylation | 65–70 | 98 | Scalable, minimal side products |
| Lawesson’s Reagent | 50–55 | 95 | Avoids toxic thiophosgene |
| One-Pot Coupling | 68 | 97 | Reduced purification steps |
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
4-(3-chlorophenyl)-N-[4-(difluoromethoxy)phenyl]piperazine-1-carbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
4-(3-chlorophenyl)-N-[4-(difluoromethoxy)phenyl]piperazine-1-carbothioamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(3-chlorophenyl)-N-[4-(difluoromethoxy)phenyl]piperazine-1-carbothioamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to modulation of their activity. This can result in various biological effects, such as inhibition of cell growth, induction of apoptosis, or disruption of microbial cell membranes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Piperazine Ring
Halogenated Aromatic Substituents
N-(4-(Difluoromethoxy)phenyl)-4-(2-fluorophenyl)piperazine-1-carbothioamide (CAS 398996-29-7) :
Differs by replacing the 3-chlorophenyl group with a 2-fluorophenyl group. Fluorine’s smaller atomic radius and higher electronegativity may reduce steric hindrance and alter electronic interactions compared to chlorine. This could influence binding affinity in receptor-targeted applications .- 4-(3-Chlorophenyl)-N-[3-(difluoromethylsulfonyl)phenyl]piperazine-1-carbothioamide: Substitutes the difluoromethoxy group with a difluoromethylsulfonyl moiety.
Heterocyclic Substituents
- 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide (CAS 856189-81-6) :
Replaces the chlorophenyl group with a pyridinyl ring containing trifluoromethyl and chlorine substituents. The nitrogen in the pyridine ring introduces additional hydrogen-bonding sites, which may enhance receptor selectivity. The carboxamide (C=O) group, compared to carbothioamide, reduces lipophilicity .
Carbothioamide vs. Carboxamide Derivatives
- N-(3-Chlorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide (A5): A carboxamide analog with a fused quinazolinone substituent.
- 4-(4-Cyano-2-fluorophenyl)-N-(4-(trifluoromethyl)phenyl)piperazine-1-carbothioamide (22): Features a cyano group and fluorophenyl substituent. The cyano group’s strong electron-withdrawing nature may enhance dipole interactions, while the carbothioamide group retains higher lipophilicity than carboxamides .
Impact of Electron-Withdrawing Groups
- Difluoromethoxy (OCHF₂) vs. Trifluoromethyl (CF₃) :
Difluoromethoxy provides moderate electron withdrawal and improved metabolic resistance compared to trifluoromethyl, which is bulkier and more electronegative. This difference may affect pharmacokinetic properties such as half-life and bioavailability .
Data Tables
Table 1: Structural and Physicochemical Comparison
*Calculated based on molecular formulas.
Biological Activity
The compound 4-(3-chlorophenyl)-N-[4-(difluoromethoxy)phenyl]piperazine-1-carbothioamide , also known by its chemical formula and CAS number 612525-20-9, is a piperazine derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the piperazine ring and the introduction of substituents such as the chlorophenyl and difluoromethoxy groups. The molecular structure is characterized by a piperazine core linked to a carbothioamide group, which is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H18ClF2N3OS |
| Molar Mass | 397.87 g/mol |
| CAS Number | 612525-20-9 |
Antimicrobial Properties
Research indicates that compounds similar to This compound exhibit significant antimicrobial activity. For instance, derivatives of piperazine have shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis. In vitro studies revealed that structural modifications can enhance the minimum inhibitory concentration (MIC) against these pathogens.
Cytotoxicity
The cytotoxic effects of this compound have been evaluated in several cancer cell lines. A study reported that related piperazine derivatives demonstrated varying degrees of cytotoxicity against human liver hepatocellular carcinoma (HepG2) cells, with IC50 values indicating effective inhibition of cell proliferation. The presence of halogen substituents appears to play a pivotal role in enhancing cytotoxicity.
Structure-Activity Relationship (SAR)
The SAR analysis suggests that the lipophilicity and electronic properties of substituents significantly influence the biological activity of piperazine derivatives. For example, the introduction of electron-withdrawing groups like difluoromethoxy enhances binding affinity to biological targets, which correlates with increased antimicrobial and anticancer efficacy.
Case Studies
- Antimycobacterial Activity : A study highlighted that certain piperazine derivatives exhibited MIC values below 10 μM against Mycobacterium tuberculosis, indicating potent activity. The structural features that contributed to this activity included specific substitutions on the phenyl rings that enhanced interaction with bacterial enzymes.
- Cytotoxicity in Cancer Cells : In vitro assays demonstrated that compounds with similar structures to This compound showed IC50 values ranging from 5 to 20 μM against various cancer cell lines, suggesting potential for further development as anticancer agents.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-(3-chlorophenyl)-N-[4-(difluoromethoxy)phenyl]piperazine-1-carbothioamide, and how can reaction conditions be optimized for higher yields?
- Methodology : Synthesis typically involves cyclization of 1,2-diamine derivatives with sulfonamide or thiourea precursors. For example, reacting 1-(3-chlorophenyl)piperazine with 4-(difluoromethoxy)phenyl isothiocyanate under basic conditions (e.g., DBU in DMF) at 60–80°C for 12–24 hours. Purification via column chromatography (silica gel, 5–10% methanol/dichloromethane) yields the target compound .
- Optimization : Use of continuous flow reactors or microwave-assisted synthesis can enhance reaction efficiency. Monitoring reaction progress via TLC or HPLC ensures intermediate stability and minimizes side products .
Q. How can researchers characterize the structural and physicochemical properties of this compound?
- Techniques :
- Spectroscopy : H/C NMR (e.g., aromatic protons at δ 7.2–7.8 ppm, piperazine CH at δ 3.1–3.5 ppm) and FT-IR (C=S stretch at ~1250 cm) .
- X-ray crystallography : Resolve crystal packing and confirm stereochemistry (e.g., monoclinic P2/c space group with Z = 4) .
- Mass spectrometry : ESI-MS (m/z [M+H] calculated for CHClFNOS: 408.07) .
Q. What preliminary biological screening assays are recommended for this compound?
- Assays :
- Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) .
- Neuroprotection : MTT assay in SH-SY5Y cells under oxidative stress (e.g., 6-OHDA model) .
- Enzyme inhibition : Fluorescence-based FAAH or kinase inhibition assays .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s biological efficacy?
- Approach :
- Analog synthesis : Replace the difluoromethoxy group with methoxy, trifluoromethoxy, or nitro substituents to assess electronic effects .
- Bioisosteric replacement : Substitute the thiourea moiety with urea or carbamate to evaluate hydrogen-bonding interactions .
- Pharmacokinetic profiling : LogP (HPLC) and metabolic stability (human liver microsomes) to correlate lipophilicity with bioavailability .
Q. What strategies resolve contradictions in biological activity data across different studies?
- Case example : Discrepancies in antimicrobial activity may arise from assay conditions (e.g., pH, inoculum size). Validate results using standardized CLSI protocols and orthogonal assays (e.g., time-kill kinetics) .
- Statistical tools : Multivariate analysis (PCA) to identify confounding variables (e.g., solvent effects, cell line variability) .
Q. How can computational methods guide the optimization of this compound’s target binding?
- Protocols :
- Molecular docking : Use AutoDock Vina to model interactions with FAAH (PDB: 3QJU) or D dopamine receptors .
- MD simulations : GROMACS to assess binding stability (e.g., RMSD < 2.0 Å over 100 ns) .
- QSAR : CoMFA/CoMSIA models to predict IC values for derivatives .
Q. What crystallographic techniques elucidate polymorphic forms of this compound, and how do they impact solubility?
- Methods : SC-XRD (single-crystal X-ray diffraction) to identify polymorphs (e.g., Form I vs. Form II). Compare dissolution rates via intrinsic dissolution testing (USP II apparatus) .
- Impact : Amorphous forms may enhance solubility by 2–3× compared to crystalline forms but require stabilization via spray drying .
Data Contradiction Analysis
Q. Why do some studies report potent FAAH inhibition while others show negligible activity?
- Root cause : Differences in assay conditions (e.g., substrate concentration, enzyme source). Validate using recombinant human FAAH and standardized substrates (e.g., anandamide) .
- Mitigation : Include positive controls (e.g., URB597) and pre-incubate enzyme with test compound for 30 minutes to ensure equilibrium .
Q. How to address conflicting cytotoxicity data in cancer vs. non-cancer cell lines?
- Hypothesis testing : Evaluate selectivity via therapeutic index (TI = IC/IC). Use flow cytometry to distinguish apoptosis (Annexin V/PI) from necrosis .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
